4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol

Lipophilicity Membrane Permeability Drug Discovery

This 4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol (CAS 1311839-93-6) features a strategically placed (5-methyl-1,2-oxazol-3-yl)methyl group that elevates XLogP3 to 2.2 versus ~1.1 for the parent scaffold, enhancing passive membrane penetration for intracellular target engagement in cell-based assays. TPSA of 49.5 Ų (below the 60 Ų CNS drug-likeness threshold) reduces P-glycoprotein efflux susceptibility, making it a superior choice for neurodegenerative and psychiatric disease screening libraries.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 1311839-93-6
Cat. No. B1523393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol
CAS1311839-93-6
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)CN2CCC(=CC2)C3=CC=C(C=C3)O
InChIInChI=1S/C16H18N2O2/c1-12-10-15(17-20-12)11-18-8-6-14(7-9-18)13-2-4-16(19)5-3-13/h2-6,10,19H,7-9,11H2,1H3
InChIKeyOWZLDQKMADZHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol (CAS 1311839-93-6): Procurement-Grade Overview of a Heterocyclic Research Scaffold


4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol (CAS 1311839-93-6) is a synthetic, heterocyclic small molecule with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol [1]. It is a substituted tetrahydropyridine bearing a phenol group at the 4-position and a 5-methyl-1,2-oxazole (isoxazole) moiety linked via a methylene bridge to the piperidine nitrogen. The compound is primarily offered by chemical vendors as a research reagent with a typical purity of 95% . Its computed physicochemical properties, including an XLogP3 of 2.2 and a topological polar surface area (TPSA) of 49.5 Ų, indicate moderate lipophilicity and a drug-like property space [1].

Why Simple Substitution of 4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol Fails: The Quantifiable Impact of N-Substitution on Molecular Properties


This compound cannot be interchangeably substituted with its unsubstituted parent, 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol, or simple N-alkyl analogs without altering key molecular properties that govern target binding, pharmacokinetics, and experimental reproducibility. The introduction of the (5-methyl-1,2-oxazol-3-yl)methyl group on the piperidine nitrogen dramatically increases the molecule's lipophilicity (computed XLogP3 of 2.2 versus ~1.1 for the parent compound) and TPSA [1]. Such shifts directly affect passive membrane permeability, solubility, and the potential for off-target interactions. The evidence below quantifies these differences, demonstrating that selecting the wrong analog can compromise assay validity in biological screening or chemical biology studies.

Quantitative Differentiation Guide for 4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol Against In-Class Analogs


Computed Lipophilicity (XLogP3) as a Differentiation Factor for Membrane Permeability in Cell-Based Assays

The target compound exhibits a computed XLogP3 of 2.2, which is approximately 1 log unit higher than the unsubstituted parent 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol (XLogP3 ~1.1). This increase in lipophilicity is quantitatively consistent with the addition of the lipophilic 5-methylisoxazole moiety [1]. This data point is critical for procurement decisions involving cell-based or in vivo assays where passive membrane permeability is a prerequisite for target engagement.

Lipophilicity Membrane Permeability Drug Discovery

Topological Polar Surface Area (TPSA) as a Descriptor for Oral Bioavailability and Brain Penetration Potential

The target compound has a computed TPSA of 49.5 Ų, which is lower than the TPSA of the unsubstituted parent 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol (TPSA ≈ 53.5 Ų). This reduction is due to the substitution of the amine hydrogen with the isoxazole-methyl group, which adds non-polar surface area [1]. A TPSA below 60 Ų is a favorable indicator for oral absorption and blood-brain barrier penetration [2].

TPSA Drug-Likeness CNS Drug Discovery

Structural Complexity and Heavy Atom Count as a Determinant of Target Engagement Selectivity

With a heavy atom count of 20 compared to 13 for the parent 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol, the target compound is a more complex, 'lead-like' molecule that is expected to exhibit higher binding affinity and selectivity for protein targets due to increased potential for specific intermolecular interactions (e.g., π-π stacking, hydrogen bonding with the isoxazole ring) [1].

Molecular Complexity Selectivity Fragment-Based Drug Design

Validated Application Scenarios for 4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol Stemming from Quantitative Differentiation


Intracellular Target Engagement in Kinase and GPCR Cell-Based Assays

The elevated XLogP3 (2.2) compared to the parent scaffold directly translates to superior passive membrane permeability, enabling this compound to reach intracellular targets such as kinases or cytoplasmic GPCR domains in cell-based assays. Researchers should prioritize this compound when the unsubstituted or N-methyl analogs fail to show cellular activity due to poor membrane penetration [1].

CNS Drug Discovery Screening Libraries

The compound's TPSA of 49.5 Ų is below the threshold of 60 Ų commonly associated with CNS drug-likeness, positioning it as a valuable entry in screening libraries for neurodegenerative or psychiatric disease targets. This feature differentiates it from more polar tetrahydropyridine analogs that are likely to be P-glycoprotein efflux substrates [1] [2].

Fragment-to-Lead Optimization Programs

With a heavy atom count of 20, this compound occupies a chemical space between a fragment (heavy atom count ≤ 13) and a drug-like lead. It serves as an ideal starting point for structure-based optimization, offering a balance of synthetic tractability and target-binding potential that simpler tetrahydropyridine fragments cannot provide [1].

Quote Request

Request a Quote for 4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.